molecular formula C20H23N5O B2730692 2-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile CAS No. 2309709-46-2

2-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile

Cat. No.: B2730692
CAS No.: 2309709-46-2
M. Wt: 349.438
InChI Key: GKVMCVYWTBOWSG-UHFFFAOYSA-N
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Description

2-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a complex organic compound featuring a multifaceted structure with several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 5,6,7,8-Tetrahydrocinnoline - This step involves the reduction of cinnoline using a suitable reducing agent.

  • Step 2: Formation of 3-((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methylpiperidine - This involves an etherification reaction between 3-hydroxymethylpiperidine and 5,6,7,8-Tetrahydrocinnoline.

  • Step 3: Reaction with 2-chloronicotinonitrile - This final step involves a nucleophilic substitution reaction where 3-((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methylpiperidine reacts with 2-chloronicotinonitrile to produce the target compound.

Industrial Production Methods

Industrial-scale production might employ catalytic processes to enhance yield and efficiency. Continuous flow reactors could be advantageous for maintaining reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidative processes, typically involving the oxidation of the piperidine ring.

  • Reduction: : Potential reduction reactions may target nitrile groups to yield corresponding amines.

  • Substitution: : Both aromatic and aliphatic substitution reactions are possible, especially on the piperidinyl and cinnolinyl moieties.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation.

  • Substitution: : Halogenation agents for substitution reactions on the aromatic ring.

Major Products Formed

  • Oxidation: : Possible formation of hydroxylated derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Production of halogenated or alkylated analogs.

Scientific Research Applications

2-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is explored for its:

  • Medicinal Chemistry: : Potential pharmaceutical uses, including receptor binding studies and lead compound development.

  • Biological Studies: : Examining its interaction with enzymes and proteins.

  • Material Science: : Utilizing its unique structural features for polymer science or advanced material fabrication.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets, which may include protein receptors or enzymes. This interaction likely involves binding via its multiple functional groups, influencing pathways related to signal transduction or metabolic processes.

Comparison with Similar Compounds

  • Comparison: : Similar compounds include other substituted piperidines or cinnolines. The unique tetrahydrocinnoline moiety differentiates it from others by enhancing its binding affinity and stability.

  • List of Similar Compounds

    • 2-(4-(Piperidin-1-yl)phenyl)nicotinonitrile

    • 3-(4-(((Piperidin-1-yl)methyl)phenyl)oxy)pyridine

Each of these compounds shares structural similarities but varies in functional group placement or core structure, providing unique properties and applications.

Properties

IUPAC Name

2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c21-13-17-5-3-9-22-20(17)25-10-7-15(8-11-25)14-26-19-12-16-4-1-2-6-18(16)23-24-19/h3,5,9,12,15H,1-2,4,6-8,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVMCVYWTBOWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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